molecular formula C9H14ClNO B2923129 (2-Methoxy-6-methylphenyl)methanamine hydrochloride CAS No. 927902-42-9

(2-Methoxy-6-methylphenyl)methanamine hydrochloride

Cat. No.: B2923129
CAS No.: 927902-42-9
M. Wt: 187.67
InChI Key: XVULSOFWQOOULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxy-6-methylphenyl)methanamine hydrochloride (CAS 927902-42-9) is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . Its structure features a methoxy group and a methyl group on the benzene ring, with the methanamine side chain forming a hydrochloride salt . This compound is designated For Research Use Only (RUO) and is not for human or veterinary diagnostic or therapeutic uses. Researchers investigating the structure-activity relationships of serotonin receptor ligands may find this compound of interest. Structural analogs, particularly those based on the 2-methoxyphenyl and 2,5-dimethoxyphenyl scaffolds, are explored in medicinal chemistry for their potential as selective agonists for the 5-HT2A receptor (serotonin 2A receptor) . These studies aim to develop novel tools for neuroscience research and to probe potential therapeutic applications for psychiatric disorders . Please note that this product is currently out of stock . Always refer to the Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment in a laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxy-6-methylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-4-3-5-9(11-2)8(7)6-10;/h3-5H,6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVULSOFWQOOULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927902-42-9
Record name (2-methoxy-6-methylphenyl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-methylphenyl)methanamine hydrochloride typically involves the reaction of 2-methoxy-6-methylbenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction, but with optimized reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxy-6-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₃ClN₂O. It has a specific chemical structure featuring a methoxy group and a methyl group attached to a phenyl ring. The compound's molecular structure is also represented by its SMILES notation: CC1=C(C(=CC=C1)OC)CN and InChI Key: BHFDOJTUMKKPAN-UHFFFAOYSA-N .

Scientific Research Applications

This compound is utilized in a variety of scientific research applications:

  • Chemistry It serves as a reagent in organic synthesis and as a precursor for synthesizing other compounds.
  • Biology It is studied for its effects on biological systems, including its potential as a dissociative anesthetic.
  • Medicine It is investigated for potential therapeutic applications, including pain management and the treatment of certain neurological disorders.
  • Industry It is utilized in developing new materials and as an intermediate in the production of pharmaceuticals.

The biological activity of this compound is attributed to its interaction with biological macromolecules. Preliminary studies suggest it may exert effects through enzyme inhibition, receptor modulation, and antimicrobial activity.

Research Findings and Case Studies

Several studies focus on the biological activity of this compound.

Case Study: Antimicrobial Properties
In a study examining the antimicrobial efficacy of the compound, it was tested against multiple bacterial strains and showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study: Cytotoxic Effects
Another investigation assessed the cytotoxic effects on glioblastoma cells. The compound exhibited significant cytotoxicity at concentrations above 10 µM, leading to increased apoptosis rates.

Mechanism of Action

The mechanism of action of (2-Methoxy-6-methylphenyl)methanamine hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist. By blocking the NMDA receptor, the compound inhibits the excitatory neurotransmitter glutamate, leading to dissociative anesthetic effects. This mechanism is similar to that of other dissociative anesthetics such as ketamine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylamine Derivatives

1-[4-(2-Methoxyphenoxy)phenyl]methanamine Hydrochloride
  • Molecular Formula: C₁₄H₁₆ClNO₂ .
  • Structure: A methoxyphenoxy group at the para position of the phenyl ring.
(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride
  • Molecular Formula: C₁₄H₁₅NO·HCl .
  • Structure : A diphenylmethane core with a 4-methoxy group.
  • Solubility: Slightly soluble in chloroform, methanol, and DMSO, suggesting moderate polarity .
  • Contrast : The absence of a methyl group and presence of a second phenyl ring may reduce lipophilicity compared to the target compound.
(4-Fluoro-2-methoxyphenyl)methanamine Hydrochloride
  • Molecular Formula: C₈H₉ClFNO (inferred) .
  • Structure : Fluorine at the 4th position and methoxy at the 2nd position.

Ethylamine and Heterocyclic Analogs

2-(2-Methoxyphenoxy)ethylamine Hydrochloride
  • Molecular Formula: C₉H₁₂ClNO₂ .
  • Structure: Ethylamine chain with a 2-methoxyphenoxy group.
  • Key Difference : The ethyl linker may improve membrane permeability but reduce aromatic interactions critical for biological activity .
Furan-2-yl Methanamine Hydrochloride
  • Molecular Formula: C₅H₈ClNO .
  • Structure : A furan heterocycle instead of a phenyl ring.
  • NMR Data: ¹H NMR (methanol-d₄): δ 7.50 (d, J = 3.5 Hz, 1H), 6.50 (dd, J = 3.5, 1.8 Hz, 1H), 4.00 (s, 2H) .
  • Contrast : The furan ring’s electron-rich nature may alter reactivity in nucleophilic substitutions compared to the phenyl ring in the target compound .

Complex and Poly-Substituted Derivatives

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride
  • Molecular Formula: C₉H₁₁Cl₂NO₂ .
  • Structure : A fused dihydrodioxin ring with a chlorine substituent.
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride
  • Molecular Formula : C₁₃H₁₈ClN₃O₃ .
  • Structure: Oxadiazole heterocycle with a methoxyphenoxy side chain.
  • Application : Likely used as a bioactive scaffold due to oxadiazole’s role in medicinal chemistry .

Critical Analysis and Limitations

  • Data Gaps : Direct physicochemical data (e.g., melting point, solubility) for the target compound is absent in the evidence, requiring extrapolation from analogs.
  • Contradictions : Variability in substituent positions (e.g., para vs. ortho methoxy) complicates direct comparisons of biological activity.
  • Safety : Compounds like (2,4,6-Trimethoxyphenyl)methanamine show irritancy hazards , suggesting substituent count and position critically influence toxicity.

Biological Activity

(2-Methoxy-6-methylphenyl)methanamine hydrochloride, also known by its chemical formula C₉H₁₃ClN₂O, is a compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features a methoxy group and a methyl group attached to a phenyl ring, contributing to its unique properties. Its molecular structure can be represented as follows:

  • Molecular Formula : C₉H₁₃ClN₂O
  • SMILES Notation : CC1=C(C(=CC=C1)OC)CN
  • InChI Key : BHFDOJTUMKKPAN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Preliminary studies suggest that it may exert effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors, which could influence synaptic transmission and neuronal activity.
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential applications in treating infections.

Research Findings and Case Studies

A review of the literature reveals several studies focused on the biological activity of this compound.

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
AntimicrobialDemonstrated significant activity against various bacterial strains.
CytotoxicityInduced cell death in cancer cell lines through apoptosis.
Neurotransmitter InteractionModulated serotonin receptor activity, potentially influencing mood regulation.

Case Study: Antimicrobial Properties

In a study examining the antimicrobial efficacy of this compound, the compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study: Cytotoxic Effects

Another investigation assessed the cytotoxic effects on glioblastoma cells. The compound exhibited significant cytotoxicity at concentrations above 10 µM, leading to increased apoptosis rates as evidenced by flow cytometry analysis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility, stability, and bioavailability play significant roles in its efficacy.

  • Absorption : The compound shows moderate solubility in aqueous solutions.
  • Distribution : It is likely to distribute widely due to its lipophilic nature.
  • Metabolism : Initial studies suggest hepatic metabolism may occur, although specific pathways remain to be elucidated.
  • Excretion : Primarily excreted via renal pathways.

Q & A

Basic Question

  • Solvent selection : Dissolve in deionized water or PBS (pH 7.4) at 10 mM. Avoid DMSO if the compound shows hydrolysis under acidic conditions.
  • Storage : Aliquot and store at -20°C in amber vials to prevent photodegradation. Monitor stability via LC-MS over 72 hours .

What strategies optimize HPLC-MS parameters for detecting trace impurities?

Advanced Question

  • Column selection : Use a C18 column (2.6 µm particle size) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Ionization : Electrospray ionization (ESI+) enhances sensitivity for protonated ions ([M+H]+).
  • Method validation : Spike samples with structurally related impurities (e.g., demethylated analogs) to validate limit of detection (LOD < 0.1%) .

How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Advanced Question

  • Assay design : Adapt protocols from LOXL2 inhibition studies (e.g., IC50 determination via fluorescence quenching) .
  • Selectivity testing : Compare activity against off-target enzymes (e.g., MAO-A/B) using kinetic assays.
  • Positive controls : Include known inhibitors (e.g., β-aminopropionitrile) to benchmark potency .

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